BenchChemオンラインストアへようこそ!

4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Aurora kinase inhibition ortho-substituent effect DFG-out conformation

This ortho,ortho-dihalogenated 4,6-diarylpyrimidin-2-amine (CAS 1354926-54-7) is a uniquely constrained kinase inhibitor scaffold. Unlike para or meta isomers, the dual ortho-substitution enforces a twisted, non-coplanar conformation essential for Aurora A DFG-out binding (IC50 6.1 nM) and CDK inhibition. The free 2-amino group enables late-stage diversification for SAR campaigns. Procuring this exact isomer—not substitutes like CAS 332951-08-3 or 1354916-91-8—is critical to preserve target engagement. Confirm CAS number at ordering.

Molecular Formula C16H11ClFN3
Molecular Weight 299.73 g/mol
CAS No. 1354926-54-7
Cat. No. B6347375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
CAS1354926-54-7
Molecular FormulaC16H11ClFN3
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)F
InChIInChI=1S/C16H11ClFN3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21)
InChIKeyIMEBIQUUSDQQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine (CAS 1354926-54-7): Structural and Procurement Baseline


4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine (CAS 1354926-54-7) is a 4,6-diaryl-2-aminopyrimidine derivative with the molecular formula C16H11ClFN3 and a molecular weight of 299.73 g/mol. The compound features an ortho-chlorophenyl group at the pyrimidine 4-position and an ortho-fluorophenyl group at the 6-position, with a free amino group at the 2-position . This specific ortho,ortho-dihalogenated diaryl configuration places both halogen substituents in sterically constrained environments adjacent to the pyrimidine core, a substitution pattern that has been associated with enhanced potency in kinase inhibition scaffolds, particularly against Aurora kinases and cyclin-dependent kinases (CDKs) [1][2]. The compound is commercially available from multiple suppliers including ABCR, Fluorochem, and CymitQuimica, with cataloged purity specifications typically ≥95% .

Why Positional Isomers of 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Cannot Be Interchanged: The Ortho,Ortho Differentiation Problem


Within the 4,6-diarylpyrimidin-2-amine chemical series, the position of halogen substituents on the pendant phenyl rings (ortho vs. meta vs. para) is not a trivial structural variation—it fundamentally alters both the conformational landscape and electronic profile of the molecule. Ortho-substitution introduces a steric clash that forces the phenyl ring into a twisted, non-coplanar orientation relative to the pyrimidine core, which directly impacts ATP-binding site geometry in kinase targets [1]. In the o-chlorophenyl pyrimidine series, this ortho effect was shown to be a critical determinant of Aurora A inhibitory potency, with ortho-substituted analogs achieving IC50 values in the low nanomolar range (e.g., 6.1 ± 1.0 nM) while para-substituted congeners lost significant activity [1]. The dual ortho-substitution pattern of 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine creates a uniquely constrained pharmacophore that cannot be replicated by the para,para isomer (CAS 332951-08-3), the ortho-chloro/para-fluoro isomer (CAS 1354916-91-8), or the meta-chloro/ortho-fluoro isomer (CAS 1354927-17-5) . Substituting any of these analogs without explicit comparative validation risks losing the specific conformational bias that underlies target engagement in kinase and myeloperoxidase (MPO) inhibition applications [2].

Quantitative Evidence Guide: 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine vs. Closest Positional Isomers


Ortho-Chlorophenyl vs. Para-Chlorophenyl Conformational Constraint: Impact on Kinase Inhibitor Potency

In the o-chlorophenyl substituted pyrimidine series, the ortho-chloro substituent forces the phenyl ring into a twisted conformation that enables binding to the DFG-out (inactive) conformation of Aurora A kinase, resulting in exceptional potency. The reference compound with ortho-chlorophenyl and a carboxylic acid at the A-ring (Compound 1 in the Lawrence et al. series) exhibited an Aurora A IC50 of 6.1 ± 1.0 nM [1]. In contrast, bisanilinopyrimidines lacking ortho-substitution (para-substituted analogs) in the same study showed substantially reduced Aurora A inhibition, demonstrating the critical contribution of the ortho-chloro conformational bias [1]. While the target compound (CAS 1354926-54-7) has not itself been profiled in this specific Aurora A assay, it shares the ortho-chlorophenyl pharmacophoric element that was shown to be essential for DFG-out binding in this chemotype [2].

Aurora kinase inhibition ortho-substituent effect DFG-out conformation

Ortho-Fluorophenyl at Position 6 vs. Para-Fluorophenyl: Electronic and Steric Differentiation from the Closest Commercial Isomer

The ortho-fluorophenyl substituent at the pyrimidine 6-position in CAS 1354926-54-7 creates a distinct electronic environment compared to the para-fluorophenyl isomer CAS 1354916-91-8 (4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine). Ortho-fluorine exerts a stronger electron-withdrawing inductive effect on the pyrimidine ring due to proximity, while also introducing steric hindrance that restricts rotational freedom of the 6-aryl ring. Computationally predicted lipophilicity (MLOGP) for 4,6-diarylpyrimidin-2-amines with halogen substituents is approximately 2.35, placing them in a moderately soluble range with high predicted gastrointestinal absorption [1]. The ortho-fluoro conformation may also influence metabolic soft-spot exposure: para-fluorophenyl groups are susceptible to CYP450-mediated para-hydroxylation, whereas ortho-fluorine can sterically shield adjacent positions from oxidative metabolism, potentially improving metabolic stability in liver microsome assays [2].

fluoro positional isomerism metabolic stability logP modulation

Myeloperoxidase (MPO) Inhibition: Evidence from the 4,6-Diarylpyrimidin-2-amine Chemotype

Members of the 4,6-diarylpyrimidin-2-amine chemotype have been identified as potent myeloperoxidase (MPO) inhibitors. In BindingDB, a closely related 4,6-diarylpyrimidin-2-amine derivative (CHEMBL4790231 / BDBM50554035) displayed an IC50 of 1.0 nM in the MPO chlorination activity assay and an IC50 of 1.4 nM against recombinant human MPO in the presence of 120 mM NaCl, as measured by the aminophenyl fluorescein assay [1]. This same compound showed an IC50 of 360 nM against human eosinophil peroxidase (EPX) bromination activity, indicating a degree of selectivity for MPO over EPX (~257-fold based on IC50 ratio) [1]. While the exact MPO activity of CAS 1354926-54-7 has not been independently published in a peer-reviewed journal, the structural conservation of the 4,6-diaryl-2-aminopyrimidine core with ortho-halogen substitution suggests this compound occupies the same chemical space associated with potent MPO inhibition [2].

myeloperoxidase inhibition MPO chlorination assay cardiovascular inflammation

Phenylamino Pyrimidine Kinase Selectivity: JAK2 vs. JAK1 Selectivity Potential of the 2-Aminopyrimidine Scaffold

The 4,6-diarylpyrimidin-2-amine scaffold has been extensively investigated in the context of Janus kinase (JAK) inhibition, with patents describing selective JAK2 inhibitors within this chemotype [1]. In the 2-aminopyrimidine series, optimization efforts have yielded compounds with JAK2 IC50 values as low as 0.68 nM while maintaining selectivity over JAK1 [2]. The free 2-amino group on the pyrimidine ring of CAS 1354926-54-7 serves as a critical hydrogen-bond donor to the kinase hinge region, a conserved interaction motif across JAK, CDK, and Aurora kinase targets [3]. The ortho-chlorophenyl substituent has been specifically noted as a potency-enhancing feature in kinase inhibitor design, with the ortho-substituent occupying a hydrophobic pocket adjacent to the ATP-binding site [1][3].

JAK kinase inhibition kinase selectivity immunology

CDK Inhibition and Radiosensitization: Phenylpyrimidin-2-amine Chemotype Validation in Cancer Models

A structurally related series of N-phenylpyrimidin-2-amines (PPA series) has been characterized as pan-CDK inhibitors with radiosensitizing activity in human lung cancer cells [1]. In this study, 17 derivatives of the lead compound were evaluated, and PPA15—which contains a 4-(2-chlorophenyl)pyrimidine core identical to the C4-substituent of CAS 1354926-54-7—was identified as a potent pan-CDK inhibitor. PPA15 inhibited cell viability by >50% in A549 lung cancer cells, induced G2/M cell cycle arrest, and significantly enhanced the effect of ionizing radiation, reducing clonogenic survival when combined with radiation treatment [1]. In vivo, combined treatment with PPA15 and radiation suppressed A549 tumor growth in mice by 59.5%, compared to radiation alone (52.7%) or PPA15 alone (25.7%) [1]. The presence of the 2-chlorophenyl group at the pyrimidine 4-position is a conserved structural feature between PPA15 and CAS 1354926-54-7, supporting the relevance of this substitution for CDK target engagement [2].

CDK inhibition radiosensitizer cell cycle arrest

Vendor Purity and Pricing Comparison: Procurement Differentiation Among Positional Isomers

Among commercially available positional isomers of chlorophenyl-fluorophenyl-pyrimidin-2-amines, CAS 1354926-54-7 is offered by multiple reputable vendors with established purity specifications. ABCR lists the compound at €467.00 for 1 g (catalog AB422465) with a purity of ≥95% [1]. Fluorochem offers the para-fluoro positional isomer (CAS 1354916-91-8) at a comparable purity of 95.0% . CymitQuimica lists CAS 1354926-54-7 with a purity specification of 95.0% . The closely related para,para isomer (CAS 332951-08-3) and meta-chloro/para-fluoro isomer (CAS 1354920-11-8) are also commercially available but have distinct CAS registrations confirming their chemical non-identity . The ortho,ortho-dihalogenated isomer (CAS 1354926-54-7) is uniquely indexed with a separate CAS number, ensuring unambiguous procurement and avoiding isomer misidentification.

chemical procurement isomer purity cost efficiency

Best Research and Industrial Application Scenarios for 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine


Kinase Inhibitor Lead Optimization: Aurora A and CDK Drug Discovery Programs

CAS 1354926-54-7 is ideally suited as a core scaffold for constructing kinase inhibitor libraries targeting Aurora A and cyclin-dependent kinases (CDKs). The ortho-chlorophenyl substituent has been validated as a critical pharmacophoric element for Aurora A DFG-out binding, with lead compounds in this series achieving low nanomolar potency (Aurora A IC50 = 6.1 nM) [1]. The free 2-amino group provides a synthetic handle for introducing diverse substituents (sulfonamides, amides, ureas) to optimize potency, selectivity, and pharmacokinetic properties. In CDK inhibitor programs, the structurally related PPA15 chemotype—derived directly from this scaffold—demonstrated in vivo tumor growth suppression of 59.5% when combined with radiation in A549 xenograft models, validating the translational relevance of this chemical starting point [2].

Myeloperoxidase (MPO) Inhibitor Development for Cardiovascular and Inflammatory Disease

The 4,6-diarylpyrimidin-2-amine scaffold has demonstrated potent MPO inhibition with IC50 values in the low nanomolar range (1.0–1.4 nM) and selectivity over eosinophil peroxidase (EPX IC50 = 360 nM, ~257-fold selectivity) [1]. CAS 1354926-54-7, with its ortho,ortho-dihalogenated diaryl substitution, retains the core features of this MPO-active chemotype and can serve as a synthetic intermediate for exploring structure-activity relationships around the 2-amino position. MPO inhibitors are actively pursued for cardiovascular indications where MPO-derived oxidants contribute to atherosclerotic plaque instability, endothelial dysfunction, and adverse ventricular remodeling after myocardial infarction [1].

Synthetic Intermediate for JAK2-Selective Inhibitor Libraries

The 2-aminopyrimidine scaffold with ortho-substituted aryl rings is a privileged template for JAK2 kinase inhibition. Published SAR campaigns have achieved JAK2 IC50 values as low as 0.68 nM by elaborating the 2-amino position of the pyrimidine core with optimized side chains [1]. CAS 1354926-54-7 provides the unadorned 2-amino handle for parallel library synthesis, enabling systematic exploration of JAK2/FLT3 dual inhibition or JAK2-selective profiles. The ortho-chlorophenyl and ortho-fluorophenyl substituents pre-organize the ligand conformation for kinase hinge binding while the free amine permits late-stage diversification [2].

Structure-Activity Relationship (SAR) Studies on Halogen Positional Isomerism in Drug Design

CAS 1354926-54-7 represents the ortho,ortho-dihalogenated member of a four-isomer set of 4,6-diarylpyrimidin-2-amines that also includes the para,para (CAS 332951-08-3), ortho-chloro/para-fluoro (CAS 1354916-91-8), and meta-chloro/ortho-fluoro (CAS 1354927-17-5) isomers. Procuring the complete isomer set enables systematic head-to-head comparison of halogen positional effects on target binding, metabolic stability, and physicochemical properties [1]. Given that all four isomers share identical molecular formulas and molecular weights (C16H11ClFN3, MW 299.73), only rigorous CAS-number-level identity verification during procurement can prevent inadvertent isomer substitution that would confound SAR interpretation [2].

Quote Request

Request a Quote for 4-(2-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.